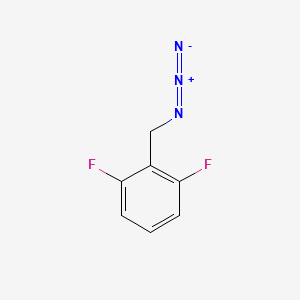
2-(Azidomethyl)-1,3-difluorobenzene
Cat. No. B1279031
Key on ui cas rn:
106308-60-5
M. Wt: 169.13 g/mol
InChI Key: JSZUBPHMRHROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08198459B2
Procedure details


2,6-Difluorobenzyl azide (III) (7.0 g, 41.4 mmoles) is suspended in a H2O-tBuOH 1:1 mixture (120 ml), then propiolic acid (3.19 g, 45.6 mmoles), an ascorbic acid 1M solution (4.2 ml) and a CuSO4 0.3 M solution (1.4 ml) are added thereto. The reaction mixture is kept at 25° C. under stirring and is completed after 2 h. The mixture is left to cool at room temperature thereby precipitating the product. The solid is filtered off on a Buchner filter, washed with ethyl ether and dried under vacuum.

[Compound]
Name
mixture
Quantity
120 mL
Type
reactant
Reaction Step Two



[Compound]
Name
solution
Quantity
4.2 mL
Type
reactant
Reaction Step Three

[Compound]
Name
solution
Quantity
1.4 mL
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].[C:13]([OH:17])(=[O:16])[C:14]#[CH:15].O=C1O[C@H]([C@H](CO)O)C(O)=C1O>[O-]S([O-])(=O)=O.[Cu+2].O.CC(O)(C)C>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]1[CH:15]=[C:14]([C:13]([OH:17])=[O:16])[N:7]=[N:6]1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
|
Step Two
[Compound]
|
Name
|
mixture
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
3.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
4.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O.CC(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is kept at 25° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereby precipitating the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered off on a Buchner
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(CN2N=NC(=C2)C(=O)O)C(=CC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
